,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine serves as a versatile building block in organic synthesis, particularly for the introduction of the guanidine moiety into various target molecules. Its significance lies in the presence of two tert-butoxycarbonyl (Boc) protecting groups on the amine nitrogens and a trifluoromethylsulfonyl (Tf) group on the central carbon. These functionalities offer several advantages:
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine is a synthetic compound characterized by its unique structure and functional groups. It is a derivative of guanidine, with two tert-butoxycarbonyl (Boc) protecting groups and a trifluoromethylsulfonyl group. The molecular formula for this compound is C₁₂H₂₀F₃N₃O₆S, and it has a molecular weight of 359.36 g/mol. This compound is often referred to as Goodman's Reagent in various chemical applications, particularly in organic synthesis and proteomics research .
Boc-Tg is likely to exhibit some of the following hazards:
Research indicates that 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine exhibits notable biological activities. It has been studied for its potential as an inhibitor of certain enzymes and its role in modulating biological pathways. Specifically, its guanidine moiety may interact with biological targets, influencing cellular processes. Its application in proteomics suggests that it may play a role in protein modification or stabilization .
Several methods exist for synthesizing 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine:
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine has several applications:
Interaction studies involving 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine focus on its binding affinity to various biological targets. These studies often employ techniques such as:
Several compounds share structural similarities with 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1,3-Di-Z-2-(trifluoromethylsulfonyl)guanidine | Z-group instead of Boc | Different protecting group may influence reactivity |
1,3-Di-Boc-2-(methylsulfonyl)guanidine | Methylsulfonyl group | Less electrophilic than trifluoromethylsulfonyl |
1,3-Di-Boc-2-(phenylsulfonyl)guanidine | Phenyl instead of trifluoromethyl | Aromatic character may alter biological activity |
The presence of the trifluoromethylsulfonyl group in 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine enhances its electrophilicity compared to similar compounds, making it particularly effective in certain
The development of 1,3-di-tert-butoxycarbonyl-2-(trifluoromethylsulfonyl)guanidine, commonly known as Goodman's reagent, represents a significant advancement in guanidinylation methodology [1] [2]. The design rationale behind this triflyl-diurethane protection system stems from the need to overcome fundamental challenges associated with guanidine synthesis and manipulation in organic chemistry [3] [2].
The trifluoromethanesulfonyl group serves as a powerful electron-withdrawing substituent that significantly enhances the electrophilicity of the guanidine carbon center [4] [5]. This electronic activation enables the reagent to react with weakly nucleophilic amines that would otherwise fail to undergo guanidinylation under conventional conditions [1] [6]. The trifluoromethylsulfonyl moiety creates a highly polarized carbon-nitrogen bond, making the central carbon sufficiently electrophilic to facilitate nucleophilic attack by primary and secondary amines [5] [7].
The combination of the triflyl group with dual tert-butoxycarbonyl protection creates a synergistic effect that balances reactivity with stability [2] [8]. While the triflyl group activates the molecule toward nucleophilic substitution, the Boc groups provide steric hindrance that prevents unwanted side reactions and decomposition pathways [9] [8]. This careful balance allows the reagent to remain stable during storage while maintaining high reactivity toward target substrates [1] [10].
The triflyl-diurethane system operates through a unique mechanism that involves displacement of the trifluoromethanesulfonate leaving group [2] [5]. This departure creates a carbodiimide-like intermediate that is rapidly captured by the incoming nucleophile, resulting in efficient guanidine formation [8] [6]. The excellent leaving group ability of the triflate anion drives the reaction forward under mild conditions, typically at room temperature in the presence of a tertiary amine base [1] [2].
Research has demonstrated that this mechanism allows for guanidinylation reactions to proceed in excellent yields, typically ranging from 75-95%, with reaction times as short as 1-4 hours [2] [1]. These conditions represent a substantial improvement over traditional methods that often require elevated temperatures, extended reaction times, and harsh conditions [11] [8].
The design of 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine enables exceptional substrate scope compared to alternative guanidinylation reagents [3] [6]. The reagent successfully converts both primary and secondary aliphatic amines, as well as moderately nucleophilic aromatic amines, into their corresponding protected guanidines [1] [2]. This broad substrate tolerance stems from the high electrophilicity imparted by the trifluoromethanesulfonyl group, which allows even weakly nucleophilic substrates to participate in the reaction [5] [12].
The chemoselectivity of the reagent has been extensively demonstrated in complex synthetic applications [3] [2]. The mild reaction conditions and rapid kinetics minimize competing side reactions, enabling selective guanidinylation in the presence of other functional groups [1] [8]. This selectivity has proven particularly valuable in the synthesis of biologically important molecules where preservation of sensitive functionalities is critical [2] [11].
The tert-butoxycarbonyl protecting groups in 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine offer distinct advantages in terms of stability and orthogonality compared to alternative protection strategies [9] [13]. Boc groups exhibit excellent stability under basic conditions, nucleophilic conditions, and during catalytic hydrogenation, making them compatible with a wide range of synthetic transformations [14] [9].
Protecting Group | Deprotection Conditions | Acid Stability | Base Stability | Orthogonality |
---|---|---|---|---|
Boc (tert-Butoxycarbonyl) | Trifluoroacetic acid, hydrochloric acid | Acid labile | Base stable | With Fmoc, Cbz |
Cbz (Benzyloxycarbonyl) | Hydrogenolysis, hydrogen bromide | Acid stable | Base stable | With Boc, Fmoc |
Fmoc (Fluorenylmethoxycarbonyl) | Piperidine, diazabicycloundecene | Acid stable | Base labile | With Boc, Cbz |
Triflyl (Trifluoromethanesulfonyl) | Base hydrolysis | Acid stable | Base labile | With Boc, Cbz |
Tosyl (p-Toluenesulfonyl) | Strong acid conditions | Acid stable | Base stable | Limited orthogonality |
Trifluoroacetyl | Mild basic conditions | Acid stable | Base labile | With Boc, Cbz |
The orthogonal relationship between Boc and other protecting groups such as benzyloxycarbonyl and fluorenylmethoxycarbonyl enables sophisticated protection strategies in complex synthetic sequences [15] [16]. This orthogonality allows for selective deprotection of one protecting group while leaving others intact, providing exceptional flexibility in synthetic planning [17] [16].
Comparative studies have revealed significant differences in deprotection efficiency between Boc-protected guanidines and alternative protection strategies [14] [18]. Boc groups can be removed under relatively mild acidic conditions, typically using trifluoroacetic acid in dichloromethane or hydrochloric acid in alcoholic solvents [13] [14]. These conditions are generally compatible with most organic functional groups and do not require specialized equipment or harsh reagents [9] [14].
In contrast, benzyloxycarbonyl-protected guanidines require catalytic hydrogenolysis for deprotection, which can be problematic in the presence of other reducible functionalities [19] [17]. Fluorenylmethoxycarbonyl groups, while removable under mild basic conditions, can suffer from incomplete deprotection in sterically hindered systems [18] [15].
Research comparing different guanidinylation methods has demonstrated the superior efficiency of the triflyl-diurethane approach using Boc protection [2] [8]. Traditional methods employing S-methylisothiourea with mercury salts typically provide yields in the range of 60-80% with reaction times of 12-24 hours [20] [8]. These methods also suffer from significant toxicity concerns due to the use of mercury-containing reagents [8] [14].
Method | Reagent Cost | Reaction Time | Typical Yield | Toxicity Concerns | Substrate Limitations |
---|---|---|---|---|---|
S-Methylisothiourea + Mercury chloride | Moderate | 12-24 hours | 60-80% | High (Mercury salts) | Weakly nucleophilic amines |
Thiourea + Mukaiyama reagent | High | 6-12 hours | 70-85% | Moderate | Electron-poor substrates |
Pyrazole-carboxamidine | Very High | 2-6 hours | 80-90% | Low | Cost prohibitive |
Triflyl-diurethane reagent | Moderate | 1-4 hours | 75-95% | Low | Minimal limitations |
Carbodiimide coupling | Moderate | 4-8 hours | 65-85% | Low | Sterics sensitive |
Pyrazole-based guanidinylation reagents, while highly effective, remain cost-prohibitive for large-scale applications [6] [8]. The triflyl-diurethane system offers an optimal balance of cost, efficiency, and safety, making it accessible for both academic research and industrial applications [2] [1].
The Boc-protected triflyl-diurethane system demonstrates exceptional functional group tolerance compared to alternative approaches [3] [8]. The mild reaction conditions and neutral pH requirements allow for successful guanidinylation in the presence of esters, ethers, alcohols, and even moderately acid-sensitive functionalities [1] [2]. This tolerance has been particularly valuable in the synthesis of complex natural products where multiple sensitive functional groups must be preserved [3] [21].
Alternative protecting group strategies often impose more stringent limitations on functional group compatibility [8] [17]. Benzyloxycarbonyl-protected systems require basic conditions for installation, which can be incompatible with base-sensitive substrates [19] [17]. Fluorenylmethoxycarbonyl systems, while mild in their deprotection, can suffer from side reactions during the protection step, particularly with nucleophilic functionalities [15] [18].
The practical advantages of the Boc-protected triflyl-diurethane system have been demonstrated in numerous total syntheses of biologically active compounds [2] [3]. The reagent has been successfully employed in the synthesis of therapeutic agents including guanadrel, guanoxan, and guanethidine, achieving excellent yields under mild conditions [2] [11]. These applications highlight the robustness and reliability of the Boc protection strategy in demanding synthetic contexts [1] [3].
Irritant